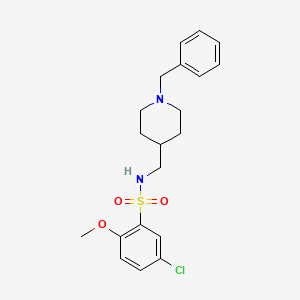

N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S/c1-26-19-8-7-18(21)13-20(19)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXFUTCZEHYCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., trifluoromethyl in 6e) correlate with higher yields (77%) compared to benzyl derivatives (31–56%), possibly due to improved reaction kinetics .

- Physical State : Lipophilic substituents (e.g., benzyl) often yield solids, while bulkier groups (e.g., indazole in 6c) result in oils, impacting formulation strategies .

- Synthetic Methods : Reductive amination using NaBH₃CN in THF/MeOH is common, though yields vary with steric and electronic factors .

Sulfonamide Core Modifications

The 5-chloro-2-methoxybenzenesulfonamide moiety is critical for bioactivity. In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (), the sulfonamide group exhibits herbicidal and anti-malarial properties, suggesting that halogenation and methoxy substitution enhance target engagement . Replacing the phenyl group in this analog with a benzylpiperidine-methyl chain (as in the target compound) may improve CNS penetration due to increased lipophilicity.

Piperidine Substituent Variations

Structural-Activity Relationships (SAR)

- Lipophilicity : Benzyl groups enhance membrane permeability but may reduce aqueous solubility.

- Electron-Deficient Substituents : Trifluoromethyl (6e) or chloro groups (6b) improve metabolic stability and enzyme affinity .

- Heterocyclic Linkers : Indazole or benzoimidazole (6c, 6d) vs. sulfonamide (target compound) alter binding modes to enzymatic targets .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C20H25ClN2O3S

- CAS Number : 953154-90-0

- IUPAC Name : this compound

The compound features a piperidine ring, a benzyl group, and a sulfonamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit neuroleptic properties, potentially acting as dopamine receptor antagonists. This suggests that the compound may be effective in modulating dopaminergic activity, which is crucial in conditions such as schizophrenia and other psychotic disorders .

Pharmacological Effects

- Antipsychotic Activity :

-

Neuroprotective Effects :

- Some studies suggest potential neuroprotective properties, possibly linked to the modulation of oxidative stress pathways and neuronal survival mechanisms.

-

Anti-inflammatory Properties :

- Sulfonamide derivatives are often investigated for their anti-inflammatory effects. Preliminary data indicate that this compound may inhibit pro-inflammatory cytokines, although further studies are needed to confirm this activity.

Study 1: Neuroleptic Activity Assessment

A study conducted on various benzamide derivatives including N-(1-benzylpiperidin-4-yl)methyl compounds found that specific structural modifications enhanced their antipsychotic efficacy. The compound exhibited a favorable ratio of antistereotypic activity to cataleptogenicity compared to traditional antipsychotics like haloperidol .

Study 2: In Vitro Activity

In vitro assays demonstrated that the compound affected cell viability and proliferation in specific neuronal cell lines. The results indicated a dose-dependent response with significant cytotoxic effects at higher concentrations, warranting further investigation into its therapeutic window .

Comparative Biological Activity Table

| Compound Name | Antipsychotic Potency (relative to metoclopramide) | Neuroprotective Effects | Anti-inflammatory Potential |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)methyl-5-chloro-2-methoxybenzenesulfonamide | 15 times more potent | Yes (preliminary data) | Yes (needs confirmation) |

| Haloperidol | Standard reference | Limited | No |

| Metoclopramide | Baseline reference | No | Limited |

Q & A

Q. What are the established synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide, and how are intermediates characterized?

Methodological Answer: A common approach involves coupling a benzylpiperidine derivative with a functionalized sulfonamide precursor. For example:

- Step 1 : React 5-chloro-2-methoxybenzenesulfonyl chloride with (1-benzylpiperidin-4-yl)methanamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), piperidine methylene (δ 2.5–3.1 ppm), and methoxy group (δ 3.8 ppm) .

- HPLC : Validate purity (>99%) using a C18 column and acetonitrile/water mobile phase .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ direct methods via SHELXS for phase determination .

- Refinement : Refine with SHELXL , optimizing anisotropic displacement parameters and hydrogen atom positions. Final R-factors (R₁ < 0.05) ensure accuracy .

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR impurities vs. HPLC purity)?

Methodological Answer: Contradictions often arise from residual solvents or tautomeric forms:

- HPLC-MS : Confirm molecular ion ([M+H]⁺) and check for co-eluting impurities .

- NMR Optimization : Re-run under anhydrous conditions (e.g., deuterated DMSO) to suppress water peaks .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-validate piperidine CH₂ groups and sulfonamide NH .

Q. Example Workflow :

HPLC-PDA : Detect UV-active impurities at 254 nm.

LC-MS : Identify adducts (e.g., sodium or potassium).

Recrystallization : Use ethanol/water to isolate pure crystals .

Q. What computational strategies predict the compound’s binding affinity for neurological targets?

Methodological Answer: The sulfonamide moiety suggests potential for enzyme inhibition (e.g., carbonic anhydrase):

- Docking Studies : Use AutoDock Vina with PDB ID 1LXO (human CA-II). Parameterize the ligand with GAFF2 force field .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonds with Thr199/Glu106 .

- QSAR Models : Corporate Hammett σ values for substituents (Cl, OCH₃) to predict bioactivity .

Q. How can reaction yields be optimized for gram-scale synthesis?

Methodological Answer: Key factors include:

Q. Case Study :

Q. What role does the sulfonamide group play in pharmacokinetic properties?

Methodological Answer: The -SO₂NH- group enhances:

- Solubility : Ionizable NH increases water solubility at physiological pH (logP ~2.1) .

- Bioavailability : Facilitates passive diffusion across BBB (calculated PSA < 80 Ų) .

- Metabolic Stability : Resists CYP3A4 oxidation due to electron-withdrawing Cl and OCH₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.